molecular formula C16H26O2 B13818159 Butanoic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- CAS No. 28673-54-3

Butanoic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)-

Cat. No.: B13818159
CAS No.: 28673-54-3
M. Wt: 250.38 g/mol
InChI Key: NJZIUJMBNASWAI-UHFFFAOYSA-N
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Description

4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid is an organic compound with the molecular formula C16H26O2 It is characterized by the presence of a cyclohexyl group, an ethyl group, and a cyclohexene ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid typically involves the following steps:

    Ethylation: The addition of an ethyl group to the intermediate compound.

    Cyclohexene Formation: The formation of the cyclohexene ring through a cyclization reaction.

    Acetic Acid Introduction:

The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylacetic acid
  • Ethylcyclohexane
  • Cyclohexeneacetic acid

Comparison

4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid is unique due to its combination of a cyclohexyl group, an ethyl group, and a cyclohexene ring attached to an acetic acid moiety This structural arrangement imparts distinct chemical and physical properties, making it different from other similar compounds

Properties

CAS No.

28673-54-3

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2-(4-cyclohexylcyclohexen-1-yl)butanoic acid

InChI

InChI=1S/C16H26O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h10,12-13,15H,2-9,11H2,1H3,(H,17,18)

InChI Key

NJZIUJMBNASWAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CCC(CC1)C2CCCCC2)C(=O)O

Origin of Product

United States

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